3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane
Description
Overview of Bicyclic Oxirane Frameworks in Synthetic Chemistry
Bicyclic oxiranes, also known as bicyclic epoxides, are a class of organic compounds characterized by a fused or bridged ring system containing a three-membered oxirane (epoxide) ring. libretexts.org These structures are highly valued in synthetic chemistry due to their unique combination of a rigid, conformationally restricted framework and a highly reactive epoxide functional group. scispace.com The significant ring strain of the epoxide, estimated at about 13 kcal/mol, makes it susceptible to ring-opening reactions by a wide variety of nucleophiles. masterorganicchemistry.com
This reactivity is the cornerstone of their synthetic utility. Nucleophilic attack on one of the epoxide carbons leads to the formation of highly functionalized cyclic systems, often with a high degree of stereocontrol. The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the point of attack and the formation of trans-disubstituted products. libretexts.orglibretexts.org This predictable stereochemical outcome is crucial in the construction of complex molecules with multiple chiral centers, such as those found in natural products and pharmaceuticals. acs.org
The Significance of the 7-Oxabicyclo[4.1.0]heptane Core Structure
The 7-oxabicyclo[4.1.0]heptane skeleton, commonly known as cyclohexene (B86901) oxide, is the foundational structure for a vast array of synthetic intermediates. wikipedia.orgnist.gov Its importance stems from the inherent reactivity of the strained epoxide fused to a six-membered cyclohexane (B81311) ring. This arrangement provides a versatile platform for introducing two functional groups in a trans-diaxial orientation onto a cyclohexane core through stereospecific ring-opening reactions.
The reactivity of the 7-oxabicyclo[4.1.0]heptane core can be initiated by either acid catalysis or direct nucleophilic attack. Under acidic conditions, the epoxide oxygen is protonated, activating the ring for attack by even weak nucleophiles. libretexts.org In basic or neutral conditions, strong nucleophiles can directly open the ring. masterorganicchemistry.com This dual reactivity allows chemists to tailor reaction conditions to suit a wide range of substrates and desired outcomes. Furthermore, the presence of substituents on the cyclohexane ring can profoundly influence the regioselectivity of the ring-opening reaction, directing the incoming nucleophile to a specific carbon atom. This feature is extensively exploited in target-oriented synthesis. Beyond its use in small-molecule synthesis, the 7-oxabicyclo[4.1.0]heptane core is also a monomer used in the production of polymers and resins. wikipedia.orgchemicalbook.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 286-20-4 | wikipedia.orgnist.gov |
| Chemical Formula | C₆H₁₀O | wikipedia.orgnist.gov |
| Molar Mass | 98.14 g·mol⁻¹ | wikipedia.orgnist.gov |
| Appearance | Colorless liquid | wikipedia.orgnih.gov |
| Density | 0.97 g·cm⁻³ | wikipedia.org |
| Boiling Point | ~130 °C | wikipedia.org |
| Synonyms | Cyclohexene oxide, Epoxycyclohexane, 1,2-Epoxycyclohexane | wikipedia.orgnist.gov |
Research Focus on 3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane: A Key Intermediate and Synthetic Building Block
The introduction of a benzyloxy group at the C3 position of the 7-oxabicyclo[4.1.0]heptane core creates a sophisticated and highly useful synthetic intermediate. The benzyloxy group serves multiple roles: it acts as a robust protecting group for a hydroxyl functionality, it can influence the stereochemical outcome of reactions due to its steric bulk, and it can be readily removed under mild hydrogenolysis conditions at a later stage in a synthetic sequence.
Research has demonstrated the utility of benzyloxy-substituted 7-oxabicyclo[4.1.0]heptane systems as key intermediates in the total synthesis of complex, biologically active natural products. A prominent example is their use in the synthesis of cyclophellitol (B163102), a potent inhibitor of β-glucosidase. nih.govcapes.gov.broup.com In these synthetic routes, multi-benzylated oxabicycloheptane derivatives are subjected to nucleophilic ring-opening of the epoxide. The stereochemistry of the existing benzyloxy groups on the cyclohexane ring directs the approach of the nucleophile, allowing for the precise installation of new functional groups.
For instance, the nucleophilic opening of a tris(benzyloxy)-7-oxabicyclo[4.1.0]heptane derivative was a key step in affording a diol, which was then further elaborated into the final cyclophellitol target. nih.gov The benzyloxy groups not only ensure the correct stereochemical configuration during the synthesis but also protect the hydroxyl groups from undesired side reactions until the final deprotection step. This strategy highlights the importance of this compound and its analogues as building blocks that provide both structural control and functional group compatibility in multi-step organic synthesis.
| Compound Name | Role in Synthesis | Target Molecule | Reference |
|---|---|---|---|
| (1S,2R,3R,4S,5R,6S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methoxy]-7-oxabicyclo[4.1.0]heptane | Key intermediate for nucleophilic ring-opening | Cyclophellitol | nih.govmdpi.com |
| (1R,2R,3S,4S,5S,6R)-3,4-Bis(benzyloxy)-5-[[tert-butyl(dimethyl)silyl]oxy]-7-oxabicyclo[4.1.0]heptan-2-ol | Intermediate derived from a bicyclic epoxide | Cyclophellitol C3-epimer | nih.gov |
| (1S,2R,3S,4S,5R,6R)-2,3,4-Tris(benzyloxy)-5-[(4-methoxybenzyl)oxy]-7-oxabicyclo[4.1.0]heptane | Precursor to epoxide ring-opening | Cyclophellitol | mdpi.com |
Historical Context and Evolution of Research on Substituted Cyclohexene Oxides
The study of cyclohexene oxide and its derivatives has a rich history that mirrors the broader evolution of organic synthesis. Early methods for the preparation of these epoxides relied on the epoxidation of cyclohexene using pre-formed peracids, such as perbenzoic acid or perpropionic acid. google.com These stoichiometric methods, while effective, generated significant amounts of waste.
A major advancement came with the development of catalytic oxidation reactions. wikipedia.org This shift represented a move towards more efficient and environmentally benign synthetic methods. Research focused on using catalysts like silver with molecular oxygen or, more recently, sophisticated metalloporphyrin complexes to achieve the epoxidation with higher atom economy. wikipedia.org
Concurrently, the investigation into the reactivity of substituted cyclohexene oxides has evolved from fundamental mechanistic studies to complex applications in asymmetric synthesis. acs.org Initially, research focused on understanding the stereochemistry of the epoxidation of substituted cyclohexenes and the regiochemistry of their subsequent ring-opening reactions. khanacademy.orgcore.ac.uk With the advent of modern analytical and catalytic methods, chemists are now able to design and synthesize highly substituted 7-oxabicyclo[4.1.0]heptane derivatives with precise control over stereochemistry. These chiral building blocks have become indispensable in the synthesis of enantiomerically pure pharmaceuticals and other complex molecular targets. acs.org
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-phenylmethoxy-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16O2/c1-2-4-10(5-3-1)9-14-11-6-7-12-13(8-11)15-12/h1-5,11-13H,6-9H2 |
InChI Key |
ZKCGXZHSOARULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1OCC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Benzyloxy 7 Oxabicyclo 4.1.0 Heptane and Its Stereoisomers
Stereoselective Epoxidation Strategies from Functionalized Cyclohexene (B86901) Precursors
The formation of the epoxide ring with defined stereochemistry is a cornerstone in the synthesis of 3-(benzyloxy)-7-oxabicyclo[4.1.0]heptane. The approach typically begins with a suitably functionalized cyclohexene precursor, where the stereochemical outcome of the epoxidation is influenced by the choice of reagents and the directing effects of existing functional groups.
Directed Epoxidation Using Peroxy Acids (e.g., meta-Chloroperoxybenzoic acid)
The use of peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), is a well-established and reliable method for the epoxidation of alkenes. masterorganicchemistry.com In the context of 3-(benzyloxy)cyclohexene, the benzyloxy group can exert a directing effect on the incoming epoxidizing agent. The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. masterorganicchemistry.com The stereoselectivity of this process is often dictated by the steric hindrance and electronic properties of the substituents on the cyclohexene ring.
For instance, in the synthesis of related complex molecules like cyclophellitol (B163102), which feature multiple benzyloxy substituents on a cyclohexene ring, m-CPBA has been successfully employed to install the epoxide ring. nih.govresearchgate.netuniversiteitleiden.nl The reaction is typically carried out in a biphasic buffer system to yield the epoxide in a stereoselective manner. universiteitleiden.nl The stereochemical outcome is influenced by the facial bias created by the existing stereocenters and substituents on the cyclohexene precursor.
A general representation of this reaction is the epoxidation of a cyclohexene derivative with m-CPBA, where the peroxy acid delivers the oxygen atom to one face of the double bond, leading to the formation of the 7-oxabicyclo[4.1.0]heptane ring system.
Table 1: Examples of Directed Epoxidation with m-CPBA
| Starting Material | Product | Key Observations | Reference |
| Diol 13 (a bis(benzyloxy)cyclohexene derivative) | Epoxide 14 | Stereoselective epoxidation in a biphasic buffer. | universiteitleiden.nl |
| Cyclohexene 2 (a bis(benzyloxy)cyclohexene derivative) | β- and α-epoxides 4 and 5 | Formation of a mixture of diastereomeric epoxides. | researchgate.net |
Metal-Catalyzed Epoxidation for Enantiocontrol
To achieve high levels of enantioselectivity in the epoxidation of functionalized cyclohexenes, metal-based catalysts are frequently employed. These catalysts, often featuring chiral ligands, create a chiral environment around the active metal center, which in turn directs the epoxidation of the prochiral alkene to favor one enantiomer over the other.
Transition metal complexes of manganese, iron, and chromium have proven to be effective catalysts for asymmetric epoxidation. researchgate.netmdpi.com For example, chiral salen complexes of manganese(III) are well-known for their ability to catalyze the asymmetric epoxidation of a wide range of olefins with high enantioselectivity. researchgate.net While a direct application to 3-(benzyloxy)cyclohexene is not explicitly detailed in the provided search results, the general principles of these catalytic systems are applicable. The catalyst's chiral ligands create steric and electronic biases that control the trajectory of the oxidant's approach to the alkene, thereby dictating the stereochemistry of the resulting epoxide.
The choice of metal, ligand, and oxidant are all critical parameters that can be fine-tuned to optimize the enantiomeric excess (ee) of the desired epoxide.
Regioselective Functionalization for Benzyloxy Group Introduction
The synthesis of this compound can also be approached by first forming the 7-oxabicyclo[4.1.0]heptane core and then introducing the benzyloxy group at the C3 position. This strategy relies on the regioselective opening of a suitable precursor, such as a diepoxide or a protected diol, followed by benzylation.
Alternatively, and more commonly, the benzyloxy group is introduced onto a cyclohexene precursor prior to epoxidation. The synthesis of the key intermediate, 4-benzyloxy-2-cyclohexen-1-one, has been achieved through a chemoenzymatic approach, highlighting a method for introducing the benzyloxy group at a specific position on the cyclohexene ring. acs.org This precursor can then undergo further transformations, including reduction and epoxidation, to yield the target molecule. The introduction of a benzyloxy pharmacophore has been explored in various molecular scaffolds, indicating the general importance of this functional group in medicinal chemistry. nih.gov
Chemo-Enzymatic Approaches to Enantiopure Oxabicyclo[4.1.0]heptane Derivatives
Chemo-enzymatic strategies combine the efficiency of chemical synthesis with the high selectivity of enzymatic transformations to access enantiomerically pure compounds. These methods are particularly valuable for the synthesis of chiral building blocks like this compound.
Enzymatic Resolution of Racemic 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esters
A powerful chemo-enzymatic approach for obtaining enantiopure 7-oxabicyclo[4.1.0]heptane derivatives involves the enzymatic resolution of a racemic mixture of a suitable precursor. A notable example is the resolution of a mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl ester isomers. google.com
In this process, a racemic mixture of the ester is subjected to the action of a hydrolase, such as α-chymotrypsin, alkaline protease, papain, or trypsin. google.com The enzyme selectively hydrolyzes one of the enantiomers of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated, providing access to both enantiomers in high purity.
The reaction is typically carried out in an aqueous solvent system, often a phosphate buffer, sometimes with an organic co-solvent like methyl tert-butyl ether. google.com The temperature and reaction time are optimized to achieve high conversion and selectivity. google.com This method has been successfully applied to resolve various alkyl esters, including methyl, ethyl, propyl, isopropyl, n-butyl, and isobutyl esters. google.com
Table 2: Enzymes and Conditions for the Resolution of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esters
| Enzyme | Substrate | Solvent System | Temperature (°C) | Reaction Time (h) | Outcome | Reference |
| α-Chymotrypsin | Racemic alkyl ester | Aqueous buffer | 20-60 | 12-96 | Selective hydrolysis of one enantiomer | google.com |
| Alkaline Protease | Racemic alkyl ester | Aqueous buffer with organic co-solvent | 25 | 48 | High de of resolved product | google.com |
| Papain | Racemic alkyl ester | Aqueous buffer | 20-60 | 12-96 | Selective hydrolysis of one enantiomer | google.com |
| Trypsin | Racemic alkyl ester | Aqueous buffer | 25 | 24 | High de of resolved product | google.com |
Biocatalytic Transformations in Synthesis
Beyond enzymatic resolution, other biocatalytic transformations can be integrated into the synthesis of this compound and its derivatives. Biocatalytic epoxidation of alkenes offers a green and selective alternative to chemical methods. Enzymes such as peroxygenases have been shown to catalyze the epoxidation of various substrates, including aromatic compounds, to form epoxide intermediates. semanticscholar.orgacs.org While direct application to 3-(benzyloxy)cyclohexene is an area for further exploration, the potential for enzymatic epoxidation to afford chiral 7-oxabicyclo[4.1.0]heptane derivatives is significant.
Furthermore, epoxide hydrolases can be employed for the stereoselective ring-opening of racemic epoxides, another avenue for obtaining enantiopure diols that can be further elaborated into the target molecule. The substrate specificity of these enzymes can lead to highly selective transformations. nih.gov The combination of biocatalytic epoxidation and enzymatic hydrolysis or resolution provides a versatile toolbox for the asymmetric synthesis of complex chiral molecules derived from the 7-oxabicyclo[4.1.0]heptane scaffold.
Convergent and Divergent Synthetic Routes to Substituted Analogues
The strategic synthesis of substituted analogues of this compound, a core structure related to cyclophellitol, allows for the exploration of structure-activity relationships and the development of potent enzyme inhibitors. Both convergent and divergent approaches are employed to access a variety of derivatives with diverse functionalities.
Synthesis of Polyoxygenated and Benzylated Cyclophellitol Analogues
The synthesis of polyoxygenated and benzylated cyclophellitol analogues often begins with readily available carbohydrate precursors, such as D-xylose or D-glucal. acs.orgnih.gov A key strategy involves the construction of a cyclohexene intermediate, which then undergoes further functionalization.
One common approach involves the benzylation of free hydroxyl groups on a cyclohexene precursor. acs.org For instance, a key intermediate synthesized from D-xylose can have its free alcohol groups protected as benzyl (B1604629) ethers using benzyl bromide (BnBr), sodium hydride (NaH), and a catalytic amount of tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF). acs.orgwhiterose.ac.uk This perbenzylated alkene can then be subjected to dihydroxylation using reagents like ruthenium trichloride/sodium periodate to yield a mixture of cis-diols. acs.orgwhiterose.ac.uk These diols serve as crucial precursors for the final epoxide ring formation to generate the cyclophellitol analogues.
Another strategy starts from D-glucal, which can be converted into an orthogonally protected cyclitol building block over several steps. nih.gov This building block allows for the selective manipulation of different hydroxyl groups. For example, a primary alcohol can be protected with a trityl group, followed by benzoylation of a secondary alcohol. nih.gov These protecting group manipulations are essential for directing the stereochemical outcome of subsequent reactions, such as dihydroxylation, to yield the desired polyoxygenated and benzylated intermediates. nih.gov
A representative synthetic sequence is outlined below:
| Starting Material | Key Intermediate | Key Reactions | Target Analogue | Reference |
| D-Xylose | Perbenzylated cyclohexene | Benzylation, Dihydroxylation | Polyoxygenated cyclophellitol | acs.orgwhiterose.ac.uk |
| D-Glucal | Orthogonally protected cyclitol | Tritylation, Benzoylation, Dihydroxylation | Benzylated cyclophellitol | nih.gov |
Preparation of Derivatives with Varying Substituents at the Bicyclic System
The modification of the bicyclic core of this compound allows for the introduction of a wide range of substituents, leading to the generation of diverse analogue libraries. These modifications can be introduced at various stages of the synthesis.
For instance, the epoxide ring, a key feature of the 7-oxabicyclo[4.1.0]heptane system, can be replaced with other functionalities. A notable example is the synthesis of cyclophellitol aziridines, where the epoxide oxygen is replaced by a nitrogen atom. rsc.org This transformation is typically achieved from a common cyclohexene precursor, which can be converted to either the epoxide or the aziridine, demonstrating a divergent synthetic strategy. The synthesis of aziridines often involves an iodocyclization followed by intramolecular displacement. chemrxiv.org
Furthermore, substituents can be introduced on the cyclohexane (B81311) ring itself. For example, starting from a fully-benzylated mesylate, catalytic hydrogenation can be employed to remove the benzyl groups, followed by treatment with aqueous sodium hydroxide to form the epoxide and yield a C3-epimer of cyclophellitol. mdpi.com This demonstrates how stereochemistry at a specific position can be altered to generate new analogues.
The versatility of the synthetic routes allows for the preparation of a variety of derivatives, as summarized in the following table:
| Core Structure Modification | Synthetic Strategy | Example of Analogue | Reference |
| Epoxide to Aziridine | Iodocyclization, Intramolecular displacement | Cyclophellitol aziridine | rsc.orgchemrxiv.org |
| Stereochemical Inversion | Deprotection, Epoxidation | C3-epimer of cyclophellitol | mdpi.com |
| Introduction of Tags | Alkylation of aziridine | N-alkyl cyclophellitol aziridines | rsc.org |
Protecting Group Strategies for the Benzyloxy Moiety and Other Hydroxyl Functions
The synthesis of complex molecules like this compound and its analogues heavily relies on the strategic use of protecting groups to mask reactive hydroxyl functionalities. The choice of protecting groups is critical for achieving high yields and controlling stereoselectivity. nih.gov
The benzyloxy group, introduced via benzylation, is a commonly used protecting group for hydroxyl functions in the synthesis of cyclophellitol analogues. acs.orgmdpi.com Benzyl ethers are advantageous due to their stability under a wide range of reaction conditions, including those used for dihydroxylation and epoxidation. oup.com They are typically introduced using benzyl bromide in the presence of a base like sodium hydride. acs.orgwhiterose.ac.uk
A key aspect of protecting group strategy is orthogonality, which allows for the selective removal of one protecting group in the presence of others. nih.govwikipedia.org This is crucial for the sequential functionalization of a polyhydroxylated molecule. For example, in the synthesis of cyclophellitol analogues, a combination of different protecting groups such as benzyl (Bn), benzoyl (Bz), tert-butyldimethylsilyl (TBS), and trityl (Tr) can be employed. nih.gov
The deprotection of the benzyloxy group is often a final step in the synthesis. This is commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂), which cleaves the benzyl ether to reveal the free hydroxyl group. acs.orgwhiterose.ac.ukmdpi.com This method is generally mild and does not affect other functional groups like epoxides. oup.com
The following table summarizes the protecting groups commonly used in the synthesis of cyclophellitol analogues:
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Orthogonal To | Reference |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C | TBS, Bz, Tr | acs.orgnih.govmdpi.com |
| Benzoyl | Bz | BzCl, pyridine | NaOMe, MeOH | Bn, TBS, Tr | nih.govacs.org |
| tert-Butyldimethylsilyl | TBS | TBDMSCl, imidazole | TBAF | Bn, Bz, Tr | nih.govacs.org |
| Trityl | Tr | TrCl, pyridine | TFA, TES | Bn, Bz, TBS | nih.govacs.org |
The careful selection and application of these protecting groups enable the efficient and stereocontrolled synthesis of a wide array of this compound analogues for various biochemical studies.
Mechanistic Investigations of Chemical Transformations Involving 3 Benzyloxy 7 Oxabicyclo 4.1.0 Heptane
Comprehensive Analysis of Epoxide Ring-Opening Reactions
The inherent strain of the three-membered epoxide ring in 3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane is the primary driving force for its reactivity. Cleavage of the C-O bonds of the epoxide can be initiated by a wide range of nucleophiles and under acidic conditions, leading to the formation of diverse functionalized cyclohexane (B81311) derivatives. The outcomes of these reactions are governed by a complex interplay of steric hindrance, electronic effects, and the nature of the attacking species and reaction conditions.
Nucleophilic Ring-Opening: Regioselectivity and Stereoselectivity
Nucleophilic attack on the epoxide ring of 7-oxabicyclo[4.1.0]heptane systems typically proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the center of attack. The regioselectivity of this attack is a critical aspect, dictating which of the two epoxide carbons is targeted by the nucleophile. In the case of this compound, the benzyloxy substituent plays a crucial role in directing the incoming nucleophile.
Carbon-based nucleophiles are fundamental in the formation of new carbon-carbon bonds. The reaction of organometallic reagents like Grignard reagents and enolates such as malonates with this compound provides a direct route to functionalized carbocyclic frameworks.
Similarly, the addition of soft nucleophiles like malonates to epoxides is a well-established method for carbon-carbon bond formation. The reaction is typically performed under basic conditions to generate the malonate anion. The regioselectivity of the attack on substituted cyclohexene (B86901) oxides generally favors the less substituted carbon of the epoxide.
Table 1: Regioselectivity of Ring-Opening of 7-Oxabicyclo[4.1.0]heptane Analogs with Carbon Nucleophiles
| Epoxide Substrate | Nucleophile | Catalyst/Conditions | Major Regioisomer | Minor Regioisomer | Reference |
| Tris(benzyloxy)-7-oxabicyclo[4.1.0]heptane | Hydroxymethyl group | Not specified | Attack at C6 | Attack at C5 | nih.govmdpi.com |
Note: The data presented is for closely related analogs and is intended to be illustrative of the expected reactivity.
Heteroatom nucleophiles, such as azides and alcohols, are also effective in the ring-opening of this compound, leading to the introduction of nitrogen and oxygen functionalities, respectively. These reactions are crucial for the synthesis of amino alcohols and diols, which are important building blocks in medicinal chemistry.
The azidolysis of epoxides is a particularly useful transformation as the resulting azide can be readily reduced to an amine. The ring-opening is typically carried out using sodium azide (NaN(_3)) and is known to proceed with high regioselectivity, with the azide ion attacking the less sterically hindered carbon atom in a trans-diaxial fashion.
The alcoholysis of epoxides can occur under both basic and acidic conditions, with the regioselectivity being dependent on the reaction mechanism. Under basic conditions, the alkoxide nucleophile attacks the less hindered carbon atom.
Table 2: Regioselectivity of Ring-Opening of 7-Oxabicyclo[4.1.0]heptane Analogs with Heteroatom Nucleophiles
| Epoxide Substrate | Nucleophile | Conditions | Major Product (Attack at) | Stereochemistry | Reference |
| (1S,2R,3S,4S,5R,6R)-2,3,4-Tris(benzyloxy)-5-[(4-methoxybenzyl)oxy]-7-oxabicyclo[4.1.0]heptane | Hydroxymethyl group | Not specified | C6 | Not specified | nih.govmdpi.com |
| 7-Oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol | H(_2)O | H(_2)SO(_4), reflux | No selectivity | trans-diaxial | thieme-connect.de |
Note: The data presented is for closely related analogs and is intended to be illustrative of the expected reactivity.
The outcome of the nucleophilic ring-opening of this compound can be significantly influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. Lewis acids are often employed to activate the epoxide ring towards nucleophilic attack. This activation can alter the regioselectivity of the reaction.
For instance, in the presence of a Lewis acid, the epoxide oxygen coordinates to the acid, leading to a more polarized C-O bond and facilitating nucleophilic attack. This can sometimes favor attack at the more substituted carbon atom, particularly if that carbon can better stabilize a partial positive charge. The choice of solvent can also play a crucial role by affecting the solubility of the reagents and stabilizing transition states. Polar aprotic solvents like DMF or DMSO are often used for reactions involving anionic nucleophiles.
Acid-Catalyzed Ring-Opening and Rearrangements
Under acidic conditions, the epoxide oxygen of this compound is protonated, forming a good leaving group and activating the epoxide ring for nucleophilic attack or rearrangement.
Acid-catalyzed hydrolysis of 7-oxabicyclo[4.1.0]heptane systems typically leads to the formation of trans-1,2-diols. thieme-connect.de The mechanism involves the protonation of the epoxide oxygen, followed by the backside attack of a water molecule. In asymmetric epoxides, the regioselectivity of the water attack depends on the electronic and steric environment of the epoxide carbons. Generally, the attack occurs at the carbon that can better stabilize a positive charge, which is often the more substituted carbon.
In the absence of a strong nucleophile, or with the use of specific Lewis acids, acid-catalyzed rearrangement of the epoxide can occur, leading to the formation of carbonyl compounds. This transformation often involves a hydride or alkyl shift to a carbocationic intermediate formed after the initial protonation and C-O bond cleavage. For instance, treatment of related 7-oxabicyclo[4.1.0]heptane derivatives with Lewis acids such as BF(_3)(\cdot)OEt(_2) has been shown to induce rearrangement to form cyclohexanone derivatives.
Table 3: Products of Acid-Catalyzed Transformations of 7-Oxabicyclo[4.1.0]heptane Analogs
| Epoxide Substrate | Reagent/Conditions | Major Product Type | Specific Product | Reference |
| 7-Oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol | H(_2)SO(_4), H(_2)O, reflux | Diol | Cyclohexane-1,2,3,4,5,6-hexol | thieme-connect.de |
| 7-Oxabicyclo[4.1.0]hept-4-ene-2,3-diol | H(_2)SO(_4), H(_2)O, reflux | Diol | Cyclohex-5-ene-1,2,3,4-tetrol | thieme-connect.de |
Note: The data presented is for closely related analogs and is intended to be illustrative of the expected reactivity.
Reactivity of the Benzyloxy Group: Debenzylation and Further Functionalization
The benzyloxy group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis. mpg.de In the case of this compound, the selective removal of the benzyl (B1604629) group to unveil the corresponding alcohol can be achieved using a variety of catalysts and hydrogen sources.
Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, typically with hydrogen gas as the hydrogen source. The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene. The choice of solvent can significantly influence the reaction rate and selectivity.
Common Catalysts and Conditions for Catalytic Hydrogenolysis
| Catalyst | Hydrogen Source | Solvent | Typical Conditions |
| Pd/C | H₂ gas | Ethanol (B145695), Methanol, Ethyl acetate (B1210297) | Room temperature, atmospheric pressure |
| Pd(OH)₂/C (Pearlman's catalyst) | H₂ gas | Ethanol, Tetrahydrofuran | Room temperature, atmospheric pressure |
| Raney Nickel | H₂ gas | Ethanol | Room temperature, atmospheric pressure |
| Ammonium formate | Transfer hydrogenation | Methanol | Reflux |
The chemoselectivity of the hydrogenolysis is a crucial aspect, especially when other reducible functional groups are present in the molecule. Pearlman's catalyst is often noted for its high activity and selectivity in N-debenzylation in the presence of benzyl ethers. nih.gov
Reductive Cleavage: The Birch reduction, employing an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, can cleave benzyl ethers. However, this method is harsh and can also reduce aromatic rings. psu.edu
Oxidative Cleavage: Oxidative methods for debenzylation offer an alternative to reductive processes. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the selective cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. psu.edu Visible-light-mediated oxidative debenzylation has also emerged as a mild and selective method. nih.gov
The epoxide ring itself can also undergo reductive and oxidative transformations. Reductive opening with hydrides like lithium aluminum hydride (LiAlH₄) typically proceeds via an Sₙ2 mechanism, with the hydride attacking the less sterically hindered carbon of the epoxide. Oxidation of the bicyclic system can be more complex. If the epoxide is first opened to a diol, subsequent oxidation of the resulting secondary alcohols can be achieved using reagents like pyridinium chlorochromate (PCC) or through a Swern oxidation.
Stereochemical Elucidation and Chiral Resolution of 3 Benzyloxy 7 Oxabicyclo 4.1.0 Heptane Isomers
Diastereomeric and Enantiomeric Purity Assessment
The synthesis of 3-(benzyloxy)-7-oxabicyclo[4.1.0]heptane, typically via the epoxidation of 4-(benzyloxy)cyclohexene, can result in a mixture of stereoisomers. The relative orientation of the benzyloxy group and the epoxide ring defines the diastereomers (syn/anti or cis/trans), while the absolute configuration at the chiral centers defines the enantiomers. Assessing the purity of these isomeric mixtures is the primary step before any application.
Diastereomeric purity is often determined using standard chromatographic techniques (TLC, column chromatography) or NMR spectroscopy, as diastereomers possess different physical properties and thus exhibit distinct signals. Enantiomeric purity, expressed as enantiomeric excess (ee), requires chiral analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases are the most powerful and widely used methods for this purpose. For certain substrates, ¹H NMR spectroscopy in the presence of chiral shift reagents can also be employed to determine enantiomeric excess by inducing chemical shift differences between the enantiomers nih.gov.
Advanced NMR Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the relative configuration and conformational preferences of the this compound stereoisomers.
The ¹H and ¹³C NMR spectra of the diastereomers of this compound are expected to show significant differences in chemical shifts (δ) and coupling constants (J). The spatial orientation of the benzyloxy group relative to the epoxide ring influences the magnetic environment of the neighboring protons and carbons.
For instance, in the syn isomer, where the benzyloxy group and the epoxide are on the same face of the cyclohexane (B81311) ring, the proton at C3 (H3) would likely experience a different shielding effect compared to the anti isomer. The protons of the epoxide ring (H1 and H6) typically appear as doublets or multiplets in the range of δ 3.0-3.5 ppm. The coupling constants between adjacent protons (e.g., J_H1,H2_, J_H2,H3_) are highly dependent on the dihedral angle, which is dictated by the ring's conformation (typically a chair-like or twisted boat form). Analysis of these J-values provides critical information for assigning the relative configuration.
Table 1: Representative ¹H and ¹³C NMR Data for a Stereoisomer of this compound (Note: This is a plausible dataset constructed based on related structures for illustrative purposes) arkat-usa.org
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 3.15 | m | 52.7 |
| 2 | 2.15, 1.85 | m | 30.5 |
| 3 | 3.95 | m | 75.8 |
| 4 | 2.05, 1.40 | m | 29.1 |
| 5 | 1.95, 1.70 | m | 25.1 |
| 6 | 3.12 | m | 51.9 |
| -OCH₂Ph | 4.55 | s | 70.2 |
| Aromatic | 7.25-7.40 | m | 127.5-138.5 |
While 1D NMR provides essential data, 2D NMR techniques are often required for a definitive structural and stereochemical assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the sequential assignment of all protons in the cyclohexane ring. For example, a cross-peak between the signals at δ 3.15 ppm (H1/H6) and δ 2.15/1.85 ppm would confirm their connectivity to the H2 protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining relative stereochemistry by identifying protons that are close in space, irrespective of their bonding network unimi.it. For the syn isomer, a NOE cross-peak would be expected between the C3 proton and one of the epoxide protons (H1 or H6). Conversely, in the anti isomer, such a correlation would be absent or very weak. NOESY also provides insights into the predominant conformation of the six-membered ring researchgate.net.
Chromatographic Methods for Isomer Separation and Quantitation
Chromatography is essential for both the analytical quantitation of isomeric purity and the preparative separation of stereoisomers.
Chiral HPLC is the benchmark method for separating and quantifying the enantiomers of this compound. The separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times researchgate.net.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® IB), are highly effective for resolving a wide range of chiral compounds, including epoxides scribd.comtuwien.at. The separation is typically performed in normal-phase mode, using mobile phases consisting of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol (B145695) lcms.cz. The choice of CSP and mobile phase composition is critical and often requires methodical screening for optimal resolution.
Table 2: Example Chiral HPLC Method for Enantioseparation (Note: This is a representative method based on successful separations of similar compounds) scribd.comtuwien.at
| Parameter | Condition |
| Column | Chiralpak® IB (amylose derivative) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected t_R (Enantiomer 1) | ~9.0 min |
| Expected t_R_ (Enantiomer 2) | ~10.2 min |
While the parent compound may have limited volatility, Gas Chromatography (GC) can be an effective tool for its analysis, particularly for assessing purity or for separating diastereomers. For enantiomeric resolution, a chiral GC column is required. These columns typically contain a cyclodextrin-based stationary phase that acts as the chiral selector chromatographyonline.com.
Given the polarity and molecular weight of this compound, direct analysis might require high temperatures. An alternative approach involves the derivatization of the compound to a more volatile analogue. For instance, if the benzyloxy group were replaced by a smaller, less polar protecting group, the resulting compound would be more amenable to GC analysis. The NIST WebBook contains GC data for the parent 7-oxabicyclo[4.1.0]heptane and its more volatile derivatives, which can serve as a reference for developing methods for substituted analogues nist.govnist.gov. The enantiomeric ratio of related bicyclic ketones has been successfully determined by chiral GC, demonstrating the utility of this technique for this class of compounds.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. frontiersin.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electron clouds of the atoms allows for the calculation of a precise three-dimensional map of atomic positions in the crystal lattice. frontiersin.org
For chiral molecules, a phenomenon known as anomalous dispersion can be used to determine the absolute stereochemistry. When the X-ray wavelength is near an absorption edge of a heavier atom in the structure, the scattering factor of that atom gains an imaginary component. This leads to small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl vs. -h-k-l), which would otherwise be identical. acs.org Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true, absolute arrangement of atoms in space. frontiersin.org
While X-ray crystallography is the gold standard for this purpose, its application is contingent upon the ability to grow a single crystal of suitable quality, which can often be a challenging and rate-limiting step. frontiersin.org Although the technique is widely applied to resolve stereochemical ambiguities in complex molecules, including derivatives of the 7-oxabicyclo[4.1.0]heptane framework, specific crystallographic data for this compound is not available in published literature. However, the absolute stereochemistry of more complex derivatives, such as (1R,2R,3S,4S,5R,6R)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-7-oxabicyclo[4.1.0]heptane, has been established through synthetic pathways where the stereochemistry was confirmed, indicating the feasibility of such analyses within this class of compounds. rsc.org
Optical Rotation and Circular Dichroism Spectroscopy
Chiroptical spectroscopy techniques, including optical rotation (OR) and circular dichroism (CD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. nih.govrsc.org These methods rely on the differential interaction of chiral substances with plane-polarized and circularly polarized light.
Optical Rotation (OR) measures the angle to which the plane of plane-polarized light is rotated when it passes through a solution of a chiral compound. mykhailiukchem.org This value, reported as the specific rotation [α], is a characteristic physical property of an enantiomer. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, and the magnitude is dependent on the concentration, path length, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm). mykhailiukchem.org While immensely useful for characterizing enantiomers, assigning absolute configuration based solely on the sign of rotation is unreliable without reference to compounds of a known, comparable structure. mykhailiukchem.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this differential absorption versus wavelength. The spectrum typically shows positive or negative peaks (known as Cotton effects) in the regions where the molecule has UV-Vis chromophores. The sign and intensity of these peaks are highly sensitive to the molecule's three-dimensional structure. By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is often possible to assign the absolute configuration of a chiral molecule, even without a structurally analogous reference compound. mykhailiukchem.org
For the 7-oxabicyclo[4.1.0]heptane family, chiroptical methods are standard characterization tools. While specific optical rotation and CD data for this compound are not detailed in the literature, data for closely related precursors and analogues demonstrate the application of these techniques. For instance, the specific rotation has been reported for key chiral intermediates used in the synthesis of functionalized bicyclo[4.1.0]heptane systems.
| Compound Name | Specific Rotation [α]D20 | Conditions | Reference |
|---|---|---|---|
| (R)-4-Hydroxy-5-methylcyclohex-1-en-1-yl)methanol | +89.8 | c 0.1, CHCl3 | rsc.org |
| (1R,6S)-6-(4-(Tert-butyl)benzyl)-7-oxabicyclo[4.1.0]heptan-2-one | +80.41 | c 1.0, CH2Cl2 | mykhailiukchem.org |
Strategic Applications As Synthetic Intermediates and Building Blocks
Precursor for the Construction of Complex Carbocyclic and Heterocyclic Molecules
The unique structural features of 3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane make it an ideal precursor for the synthesis of intricate carbocyclic and heterocyclic systems. The strained epoxide ring is susceptible to nucleophilic attack, allowing for regioselective and stereoselective ring-opening reactions that introduce diverse functionalities and set the stage for subsequent cyclizations and molecular elaborations.
Synthesis of Analogues of Bioactive Cyclitols (e.g., Cyclophellitol)
This compound and its derivatives are key building blocks in the synthesis of cyclophellitol (B163102) and its analogues. Cyclophellitol is a potent, irreversible inhibitor of β-glucosidases, making its synthetic analogues of significant interest for therapeutic applications. The synthesis of these complex cyclitols often relies on the stereocontrolled elaboration of a cyclohexene (B86901) core, for which this compound serves as a valuable precursor.
In one approach, the synthesis of cyclophellitol analogues involves the epoxidation of a functionalized cyclohexene, which can be derived from intermediates structurally related to this compound. For instance, the synthesis of various diastereomers of cyclophellitol has been achieved through a facile method utilizing a palladium chloride-mediated Ferrier-II rearrangement, showcasing the versatility of bicyclic systems in accessing these bioactive molecules google.com. The strategic placement of the benzyloxy group allows for protection of a key hydroxyl functionality during the synthetic sequence, which can be deprotected at a later stage to yield the final cyclitol target. The synthesis of L-arabino- and D-xylo-configured cyclophellitol epoxides and aziridines further highlights the utility of such bicyclic precursors in generating a diverse range of bioactive cyclitol analogues googleapis.com.
| Precursor | Key Transformation | Target Analogue | Reference |
| Functionalized cyclohexene (related to this compound) | Epoxidation, Ring-opening | Cyclophellitol diastereomers | google.com |
| Benzyl-protected cyclohexene epoxide | Aziridination, Deprotection | L-arabino- and D-xylo-cyclophellitol aziridines | googleapis.com |
| D-xylose derived intermediate | Multi-step synthesis involving epoxidation | (+)-Cyclophellitol | nih.gov |
| Benzylated α-OMe-ribose | Multi-step synthesis including epoxidation | α-gal-cyclophellitol | google.com |
Development of C-Nucleoside Analogues
C-nucleoside analogues, where the anomeric carbon of the sugar moiety is replaced by a carbon atom, are an important class of compounds with significant antiviral and anticancer activities. The carbocyclic framework of this compound provides a robust scaffold for the synthesis of these modified nucleosides. The epoxide ring can be opened by various carbon nucleophiles to introduce the desired heterocyclic base, while the benzyloxy group serves as a protected hydroxyl that can be later deprotected to mimic the sugar hydroxyls of natural nucleosides.
The synthesis of racemic 2-hydroxy-4- and 2-hydroxy-5-(hydroxymethyl)cyclohexane pyrimidine C-nucleoside analogues has been achieved through the oxirane ring opening of 3-[(benzyloxy)methyl]-7-oxabicyclo[4.1.0]heptane with the sodium salt of diethyl malonate beilstein-journals.org. This key step is followed by a series of transformations to construct the pyrimidine ring, ultimately leading to the desired C-nucleoside analogues. Furthermore, enantiomerically pure carbocyclic nucleoside analogues based on a bicyclo[4.1.0]heptane scaffold have been synthesized, demonstrating the utility of this framework in creating stereochemically defined therapeutic agents nih.govresearchgate.netgoogle.com. These syntheses often involve the stereoselective introduction of a nucleobase or a precursor thereof onto the bicyclic core.
| Starting Material | Key Reaction | Product Class | Reference |
| 3-[(Benzyloxy)methyl]-7-oxabicyclo[4.1.0]heptane | Oxirane ring opening with diethyl malonate | Racemic pyrimidine C-nucleoside analogues | beilstein-journals.org |
| (1R,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-one | Multi-step synthesis | Cyclopropyl-fused cyclohexane (B81311) nucleosides | researchgate.netgoogle.com |
| Benzyl (B1604629) protected bicyclo[4.1.0]heptane intermediate | Modular construction | Enantiomerically pure carbocyclic nucleosides | nih.gov |
Role in the Synthesis of Pharmaceutical Precursors and Advanced Intermediates (e.g., Edoxaban)
The structural motifs present in this compound are found in several pharmaceutical agents, making it a valuable precursor in the synthesis of drug intermediates. One notable example is its application in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.
The synthesis of a key intermediate for Edoxaban involves the resolution of an isomeric mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esters. This resolution is crucial for obtaining the desired stereochemistry of the final drug molecule. The benzyloxy derivative of this bicyclic system can be envisioned as a strategic starting material, where the benzyloxy group acts as a protecting group for a hydroxyl functionality that may be present in more complex synthetic routes to Edoxaban or its analogues. While the direct use of this compound in the commercial synthesis of Edoxaban is not explicitly detailed in the provided search results, the core 7-oxabicyclo[4.1.0]heptane structure is a confirmed intermediate google.comgoogle.comgoogle.com. The benzyloxy group would offer a synthetic handle for further modifications or could serve to protect a hydroxyl group during the construction of the carboxamide side chain of Edoxaban.
Utility in Polymer Science and Material Chemistry as Reactive Monomers or Additives
The strained epoxide ring of this compound makes it a reactive monomer for ring-opening polymerization, leading to the formation of polyethers with unique properties. The presence of the benzyloxy group can impart specific characteristics to the resulting polymer, such as increased thermal stability or altered solubility. Furthermore, this compound can be used as a reactive additive or cross-linking agent in the formulation of epoxy resins and other polymeric materials.
The parent compound, 7-oxabicyclo[4.1.0]heptane, has been studied for its enthalpy of polymerization, providing fundamental data on its reactivity . Derivatives such as 3-vinyl-7-oxabicyclo[4.1.0]heptane are utilized in the synthesis of epoxy silicone monomers, which undergo photoinitiated cationic polymerization to form materials with excellent thermal and mechanical properties googleapis.comgoogle.com. The benzyloxy-substituted analogue can be expected to exhibit similar reactivity, with the added benefit of the benzyloxy functionality for post-polymerization modification. For instance, debenzylation would unmask hydroxyl groups along the polymer backbone, which could be used for further functionalization or to enhance the hydrophilicity of the material.
| Monomer/Additive | Polymerization Type | Potential Application | Reference |
| 7-Oxabicyclo[4.1.0]heptane | Cationic ring-opening | Polyethers | |
| 3-Vinyl-7-oxabicyclo[4.1.0]heptane | Hydrosilation followed by cationic polymerization | Epoxy silicone networks | googleapis.comgoogle.com |
| 5-(Benzyloxy)-1,3-dioxepan-2-one | Ring-opening polymerization | Biodegradable copolymers | mdpi.com |
Chiral Pool Synthesis and Derivatization for New Synthetic Pathways
Enantiomerically pure this compound is a valuable chiral building block for the synthesis of optically active molecules. By starting with a stereochemically defined precursor, chemists can control the stereochemistry of the final product, which is often crucial for its biological activity. The benzyloxy group can be readily introduced onto a chiral starting material, and the subsequent epoxidation can be performed stereoselectively, yielding an enantiopure bicyclic epoxide.
The derivatization of this chiral intermediate opens up new synthetic pathways to a variety of complex molecules. For example, the enantioselective preparation of cyclopropyl-fused cyclohexane nucleosides has been achieved starting from chiral cyclohexenone derivatives, which are precursors to the bicyclo[4.1.0]heptane system researchgate.netgoogle.com. The stereoselective opening of the epoxide ring with different nucleophiles can lead to a range of enantiomerically pure products with diverse functionalities. This approach is particularly powerful in the synthesis of natural products and their analogues, where precise control of stereochemistry is paramount.
Diversification of Chemical Libraries via Functionalization
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of chemical libraries with high structural diversity for high-throughput screening and drug discovery. This compound is an excellent scaffold for DOS due to its rigid three-dimensional structure and multiple points for diversification.
The functionalization of this bicyclic core can be achieved through several key reactions. The epoxide ring can be opened with a wide variety of nucleophiles (e.g., amines, thiols, azides, carbon nucleophiles) to introduce a diverse set of substituents. The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized through esterification, etherification, or other reactions. This multi-directional approach allows for the rapid generation of a large number of structurally diverse molecules from a single, readily accessible starting material. While specific libraries based solely on this compound are not detailed in the search results, the principles of DOS strongly support its utility as a starting point for creating libraries of complex and three-dimensional molecules mdpi.comfrontiersin.org.
| Functionalization Site | Reaction Type | Potential for Diversity |
| Epoxide | Ring-opening with various nucleophiles | Introduction of a wide range of functional groups and building blocks. |
| Benzyloxy group | Deprotection followed by functionalization | Derivatization of the resulting hydroxyl group to ethers, esters, etc. |
| Carbocyclic backbone | C-H functionalization | Introduction of substituents at various positions on the cyclohexane ring. |
Theoretical and Computational Chemistry Studies on 3 Benzyloxy 7 Oxabicyclo 4.1.0 Heptane Systems
Quantum Mechanical Calculations for Reaction Pathway Analysis
Quantum mechanical (QM) calculations are fundamental to understanding the energetics and mechanisms of chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out entire potential energy surfaces for a reaction, identifying key structures like transition states and intermediates.
For 3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane, a primary reaction of interest is the nucleophilic ring-opening of the strained epoxide. QM calculations, using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory, can be employed to analyze this process. Semi-empirical methods like MNDO and ab initio calculations have been used to investigate reaction pathways for similar ionized cyclopropane derivatives, revealing that multi-step processes involving ring-opening and rearrangements can be energetically favorable over direct bond cleavage .
The analysis would involve locating the transition state structures for nucleophilic attack at both C1 and C6 of the epoxide ring. By calculating the activation energies for these pathways, a prediction can be made about the regioselectivity of the reaction under various conditions (e.g., acidic vs. basic). For instance, in related bicyclo[n.1.0]alkanes, computational studies have successfully explained the high site-selectivity and diastereoselectivity observed in oxidation reactions by analyzing the activation free energies of different pathways nih.gov.
Illustrative Data: Hypothetical Reaction Pathway Energies for Acid-Catalyzed Methanolysis Calculated at the B3LYP/6-31G(d) level of theory.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + CH₃OH | 0.0 |
| TS-C1 | Transition state for attack at C1 | +18.5 |
| Product-C1 | Product from attack at C1 | -12.3 |
| TS-C6 | Transition state for attack at C6 | +20.1 |
Note: This data is illustrative and represents the type of output generated from QM calculations.
Molecular Dynamics and Conformation Analysis
While QM calculations are excellent for static structures and reaction energetics, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govdovepress.com MD simulations track the movement of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape. matlantis.com
For this compound, the cyclohexane (B81311) ring can adopt several conformations (chair, boat, twist-boat), and the orientation of the benzyloxy group is also flexible. MD simulations can reveal the preferred conformations in different environments, such as in various solvents. The simulation trajectory provides a vast amount of data on atomic positions and velocities, which can be analyzed to understand structural features and dynamic processes. matlantis.com This information is crucial, as the molecule's conformation can significantly influence its reactivity. For instance, the accessibility of the epoxide ring to an incoming nucleophile may depend on the dominant conformation of the cyclohexane ring. Conformational studies using DFT have been applied to related hydrazone derivatives to understand their electronic properties and active sites researchgate.net.
Illustrative Data: Conformational Analysis in Water
| Conformer (Cyclohexane Ring) | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Chair | 55.8° | 0.0 | 98.1 |
| Twist-Boat | 31.2° | 2.5 | 1.8 |
Note: This data is illustrative. The benzyloxy group's orientation would add further complexity.
Prediction of Stereochemical Outcomes and Regioselectivity
One of the most valuable applications of computational chemistry is the prediction of reaction outcomes. For this compound, the epoxide ring-opening is a key reaction where both stereochemistry and regioselectivity must be considered.
The outcome of the ring-opening is highly dependent on the reaction conditions.
Under basic or nucleophilic conditions , the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom from the backside, leading to an inversion of stereochemistry. libretexts.org For this molecule, this would likely be the C6 position.
Under acidic conditions , the epoxide oxygen is first protonated. The reaction then proceeds through a mechanism with SN1-like character, where the nucleophile preferentially attacks the carbon atom that can better stabilize a partial positive charge (the more substituted carbon). libretexts.org This would favor attack at the C1 position.
Computational modeling of the transition states for both pathways allows for a quantitative prediction of these selectivities. By comparing the calculated activation barriers, the major product can be determined. Studies on related 1,3,3-trihalo-7-oxabicyclo[4.1.0]heptanes have shown that computational methodologies can be developed to predict the regioselectivity of ring-opening and cyclization reactions researchgate.net.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become one of the most popular computational methods due to its balance of accuracy and computational cost. DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction researchgate.net. This approach is well-suited for studying the mechanisms of organic reactions.
For this compound, DFT can be used to investigate various reactions, including its formation via the epoxidation of 4-(benzyloxy)cyclohexene and its subsequent ring-opening reactions. DFT calculations can elucidate reaction mechanisms by identifying transition states, activation energies, and reaction intermediates nih.gov. For example, DFT has been used to study the oxidation of cyclohexene (B86901) to 7-oxabicyclo[4.1.0]heptane, deducing the reaction mechanism to be a free radical chain process mdpi.com. Similarly, DFT has been employed to elucidate the CO₂ fixation mechanism for related cycloaliphatic epoxides d-nb.info.
DFT computations on the reaction of this compound with a nucleophile would involve optimizing the geometries of the reactants, the pre-reaction complex, the transition state, and the product. Analysis of the electron density, molecular orbitals, and atomic charges at each stage can provide a detailed picture of the bond-breaking and bond-forming processes.
Structure-Reactivity Correlations and Predictive Modeling
By systematically studying a series of related compounds, computational chemistry can be used to build structure-reactivity correlations and predictive models. For the 7-oxabicyclo[4.1.0]heptane system, one could computationally analyze how different substituents on the cyclohexane ring affect the reactivity of the epoxide.
For example, DFT calculations could be performed on a series of 3-substituted-7-oxabicyclo[4.1.0]heptane derivatives. By calculating properties such as the strain energy of the epoxide ring, the partial charges on the epoxide carbons (C1 and C6), and the energies of the Lowest Unoccupied Molecular Orbital (LUMO), correlations can be drawn with experimentally observed reaction rates.
These calculated descriptors can then be used to build a Quantitative Structure-Reactivity Relationship (QSRR) model. Such a model could predict the reactivity of new, unsynthesized derivatives, guiding future experimental work. For instance, one might find that electron-withdrawing substituents at the C3 position lower the LUMO energy, making the epoxide more susceptible to nucleophilic attack. This predictive power is a key advantage of integrating computational modeling into chemical research.
Emerging Research Frontiers and Future Prospects
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of 3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane often involves the epoxidation of its precursor, ((cyclohex-3-en-1-yloxy)methyl)benzene, using stoichiometric peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). google.com While effective, this method generates significant benzoic acid waste, prompting a shift towards greener alternatives.
Future research is focused on catalytic and environmentally benign oxidation systems. Key areas of development include:
Catalytic Oxidation with Hydrogen Peroxide: Utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant is highly desirable as its only byproduct is water. Research into robust catalysts, such as titanium silicalite (TS-1) or manganese and iron complexes, that can efficiently activate H₂O₂ for the selective epoxidation of the cyclohexene (B86901) ring is a primary goal.
Aerobic Oxidation: The use of molecular oxygen or air as the ultimate oxidant represents an ideal green chemistry approach. psu.edu This can be achieved through the development of advanced catalytic systems, potentially involving gold nanoparticles or other transition metals, that facilitate the direct epoxidation of the alkene using ambient air. psu.edu
Solvent-Free and Bio-based Solvent Systems: Moving away from chlorinated solvents like dichloromethane (B109758) (DCM) towards solvent-free reaction conditions or replacement with benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis.
Carbon Dioxide Fixation: The chemical fixation of carbon dioxide through the carbonation of oxiranes is a versatile green chemistry route to produce environmentally benign cyclic carbonates, which are valuable intermediates for creating non-isocyanate polyurethanes (NIPU). nih.gov This approach offers a sustainable pathway for utilizing CO₂ as a renewable C1 feedstock. nih.gov
Integration with Flow Chemistry and Automation for Scalable Synthesis
To meet potential industrial demand, scalable and safe synthesis processes are paramount. Flow chemistry offers significant advantages over traditional batch processing for epoxidation reactions, which are often exothermic. mdpi.combeilstein-journals.org
The integration of flow chemistry for the synthesis of this compound is a promising frontier. A continuous-flow process allows for superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, higher yields, and better selectivity. beilstein-journals.orgnumberanalytics.com For instance, the epoxidation of cyclohexene with air as an oxidant has been shown to have a significantly enhanced reaction rate in a continuous flow reactor due to efficient mass transfer between the liquid and gas phases. beilstein-journals.org Automating these flow systems with real-time monitoring and feedback control can further optimize the production process, ensuring consistent quality and minimizing manual intervention, making the synthesis more suitable for large-scale manufacturing. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The stereochemistry of this compound is critical for its application in asymmetric synthesis. Consequently, the development of novel catalytic systems that provide high levels of diastereoselectivity and enantioselectivity is a major research focus. The epoxidation of the allylic alcohol precursor is a key step where stereocontrol can be exerted.
Promising catalytic approaches include:
Asymmetric Epoxidation: The Sharpless-Katsuki asymmetric epoxidation, which uses a titanium(IV) isopropoxide catalyst with a chiral diethyl tartrate (DET), is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. mdpi.commdpi.com Fine-tuning this system or developing new titanium and vanadium complexes with novel chiral ligands can lead to even higher enantiomeric excess for the precursor to this compound. mdpi.comresearchgate.net
Manganese and Chromium Salen Complexes: Jacobsen-Katsuki epoxidation employing Mn(III)-salen complexes and related chromium-based catalysts are highly effective for the asymmetric epoxidation of unfunctionalized alkenes and can be adapted for substituted cyclohexenes. mdpi.comnih.gov
Organocatalysis: The use of chiral ketones, such as those developed by Shi and Yang, or chiral iminium salts offers a metal-free alternative for asymmetric epoxidation. mdpi.com These organocatalysts can provide high enantioselectivity under mild conditions.
The table below summarizes various catalytic systems applicable to the epoxidation of allylic alcohols and cyclohexene derivatives.
| Catalyst System | Type | Key Features | Potential Application |
| Ti(OⁱPr)₄ / DET | Metal-Chiral Ligand | High enantioselectivity for allylic alcohols. mdpi.commdpi.com | Enantioselective synthesis of the epoxide precursor. |
| (salen)Mn(III) Complexes | Metal-Salen | Effective for asymmetric epoxidation of cis-alkenes. mdpi.com | Stereoselective synthesis from the cyclohexene precursor. |
| Vanadium/Hydroxamic Acids | Metal-Chiral Ligand | Catalyzes epoxidation of allylic alcohols. researchgate.net | Alternative to titanium-based systems. |
| Chiral Ketones (Shi) | Organocatalyst | Metal-free, uses oxone as oxidant. mdpi.com | Greener, enantioselective epoxidation route. |
| Gold Nanoparticles | Heterogeneous | Can utilize air as a terminal oxidant. psu.edu | Sustainable and scalable synthesis. |
Design and Synthesis of Advanced Analogues for Specific Synthetic Challenges
This compound serves as a scaffold for creating more complex molecules. The design and synthesis of advanced analogues, where the core structure is systematically modified, can provide access to novel building blocks for medicinal chemistry and materials science.
Future directions in this area include:
Substitution Pattern Modification: Introducing additional functional groups (e.g., hydroxyl, amino, fluoro) onto the cyclohexane (B81311) ring would yield highly functionalized building blocks. For example, analogues such as (1S,2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-7-oxabicyclo[4.1.0]hept-2-yl acetate (B1210297) have been synthesized as intermediates for complex natural products. mdpi.com
Protecting Group Variation: Replacing the benzyl (B1604629) ether with other protecting groups (e.g., silyl (B83357) ethers, esters) can alter the compound's reactivity and stability, allowing for orthogonal deprotection strategies in multi-step syntheses.
Bioisosteric Replacement: The bicyclo[4.1.0]heptane framework itself can be used in the design of nucleoside analogues with potential antiviral or anticancer activity. mdpi.com By modifying the benzyloxy side chain and attaching various nucleobases, libraries of new drug candidates can be generated.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The synergy between experimental synthesis and computational chemistry is accelerating the development of new and improved chemical processes. For a molecule like this compound, this combined approach is crucial for overcoming challenges in stereoselectivity and catalytic efficiency.
Key synergistic strategies include:
Mechanistic Elucidation: Computational tools like Density Functional Theory (DFT) are used to model reaction pathways and transition states. researchgate.net For instance, detailed computational studies on the Sharpless epoxidation have provided deep insights into the role of the titanium catalyst in weakening the peroxide O-O bond and orchestrating the oxygen transfer, which helps in designing more efficient catalysts. mdpi.commdpi.com
Catalyst Design: Computational screening can predict the effectiveness of new chiral ligands or metal centers before they are synthesized in the lab. researchgate.net This rational design approach saves significant time and resources by focusing experimental efforts on the most promising candidates.
Predicting Selectivity: Molecular dynamics simulations and quantum mechanics can be used to model the interaction between a substrate and a catalyst, predicting the stereochemical outcome of a reaction. This is particularly valuable in the design of enantioselective epoxidations, where subtle catalyst-substrate interactions determine the product's chirality. nih.govresearchgate.net By understanding the mechanistic basis for stereoselectivity, chemists can rationally modify catalysts to achieve desired outcomes. nih.gov
By leveraging these computational methods, researchers can move beyond trial-and-error experimentation towards a more predictive and design-oriented approach for synthesizing this compound and its advanced analogues with high precision and efficiency.
Q & A
Q. What are the common synthetic routes for preparing 3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves functionalization of the 7-oxabicyclo[4.1.0]heptane core. Key steps include:
- Epoxide ring-opening : Reacting 7-oxabicyclo[4.1.0]heptane derivatives with benzyl alcohol under acidic or basic conditions to introduce the benzyloxy group .
- Protection-deprotection strategies : Using benzyl groups as protective agents for hydroxyl intermediates, followed by deprotection under hydrogenation (Pd/C, H₂) .
- Catalytic optimization : Ruthenium-based catalysts (e.g., Ru(VI) bis-imido porphyrin) improve regioselectivity in epoxide functionalization .
Critical parameters include temperature (60–80°C), solvent polarity (e.g., THF or DCM), and catalyst loading (1–5 mol%) to maximize yields (typically 70–85%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR identify bicyclic framework signals (e.g., δ 4.64–4.69 ppm for epoxide protons, δ 1.33–1.91 ppm for cyclohexane protons) .
- Mass spectrometry : High-resolution MS (e.g., NIST data) confirms molecular weight (C₁₃H₁₆O₂, MW 216.26) and fragmentation patterns .
- IR spectroscopy : Peaks at 1,200–1,250 cm⁻¹ (C-O-C stretching) and 3,000–3,100 cm⁻¹ (aromatic C-H) validate functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or hydrolases using fluorogenic substrates .
- Cell viability assays : MTT or ATP-based assays in cancer/primary cell lines (e.g., IC₅₀ determination) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess half-life (t₁/₂) and clearance rates .
Advanced Research Questions
Q. How can contradictory data on reaction yields under varying catalytic conditions be resolved?
- Methodological Answer :
- Thermodynamic profiling : Measure enthalpy changes (ΔH) via calorimetry (e.g., ΔH of polymerization = −96.7 ± 1.5 kJ·mol⁻¹ for related epoxides) to identify energetically favorable pathways .
- Kinetic studies : Use in situ FTIR or GC-MS to monitor intermediate formation and rate-determining steps .
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity influenced by steric effects of the benzyloxy group .
Q. What strategies mitigate instability of this compound during storage or reactions?
- Methodological Answer :
- Stabilizers : Add radical inhibitors (e.g., hydroquinone, 0.1–1 wt%) to prevent epoxy ring-opening via auto-oxidation .
- Storage conditions : Use inert atmospheres (N₂/Ar) and low temperatures (2–8°C) to reduce degradation .
- In situ generation : Prepare the compound immediately before use via catalytic methods to bypass storage issues .
Q. How do structural modifications (e.g., substituents on the benzyl group) affect biological activity and reactivity?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs (e.g., 3-nitrobenzyl, 3-fluorobenzyl) and compare:
- Reactivity : Substituent electronic effects (Hammett σ values) on epoxide ring-opening rates .
- Biological activity : Antimicrobial potency against Gram-positive vs. Gram-negative bacteria (e.g., MIC values from broth dilution assays) .
- Crystallography : X-ray structures reveal steric clashes or hydrogen-bonding interactions influencing enzyme binding .
Q. What advanced techniques validate the compound’s role in polymer science or materials chemistry?
- Methodological Answer :
- Polymerization studies : Anionic ring-opening polymerization (e.g., using TBACl) to synthesize polyethers; monitor Mn and Đ via GPC .
- Thermal analysis : DSC/TGA assess glass transition (Tg) and decomposition temperatures (e.g., Tg ~120°C for poly(vinylcyclohexene dioxide)) .
- Surface modification : Graft onto silica nanoparticles via trimethoxysilyl linkers for functional coatings .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in NMR or MS data across studies?
- Methodological Answer :
- Reproducibility checks : Repeat experiments under standardized conditions (solvent, concentration, temperature) .
- Cross-validation : Compare with NIST reference spectra (e.g., PubChem CID 303175) .
- Isotopic labeling : Use ¹³C-labeled precursors to confirm signal assignments in complex spectra .
Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationships?
- Methodological Answer :
- Nonlinear regression : Fit IC₅₀/EC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism) .
- Multivariate analysis : PCA or PLS-DA to identify key structural descriptors (e.g., logP, polar surface area) correlating with activity .
Comparative Studies
Q. How does this compound compare to analogous bicyclic ethers in catalytic applications?
- Methodological Answer :
- Catalytic efficiency : Benchmark turnover numbers (TON) and frequencies (TOF) in epoxide-CO₂ cycloaddition against 3-Vinyl-7-oxabicyclo[4.1.0]heptane derivatives .
- Thermodynamic profiling : Compare ΔG of polymerization with methyl or ethyl-substituted analogs .
- Steric maps : Generate Voronoi diagrams to visualize substituent effects on catalyst-substrate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
